

# 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

## CAS number 73863-49-7

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### Compound of Interest

Compound Name: 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

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An In-Depth Technical Guide to **2-Chloro-3-(chloromethyl)-7-methoxyquinoline** (CAS 73863-49-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:  
A Senior Application Scientist

## Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.<sup>[1]</sup> Its rigid, bicyclic aromatic system provides a robust framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions with biological targets. Within this important class of heterocycles, **2-Chloro-3-(chloromethyl)-7-methoxyquinoline** emerges not as an end-product, but as a highly versatile and reactive intermediate. Its strategic placement of two distinct electrophilic centers—a chloro group at the 2-position and a chloromethyl group at the 3-position—offers a gateway for sequential, regioselective modifications. This guide provides a comprehensive technical overview of this key building block, from its synthesis and physicochemical properties to its reactivity and strategic application in the generation of diverse molecular libraries for drug discovery.

## Core Compound Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for **2-Chloro-3-(chloromethyl)-7-methoxyquinoline** are summarized below.

Property	Value	Source
IUPAC Name	2-chloro-3-(chloromethyl)-7-methoxyquinoline	PubChem
CAS Number	73863-49-7	-
Molecular Formula	C <sub>11</sub> H <sub>9</sub> Cl <sub>2</sub> NO	[2]
Molecular Weight	242.10 g/mol	[2]
Monoisotopic Mass	241.00612 Da	[2]
SMILES	<chem>COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl</chem>	[2]
InChI Key	ICHNEESGHIDYMZ-UHFFFAOYSA-N	[2]
Predicted XlogP	3.5	[2]
Appearance	Typically an off-white to yellow solid	Supplier Data

## Synthesis Pathway: The Vilsmeier-Haack Approach

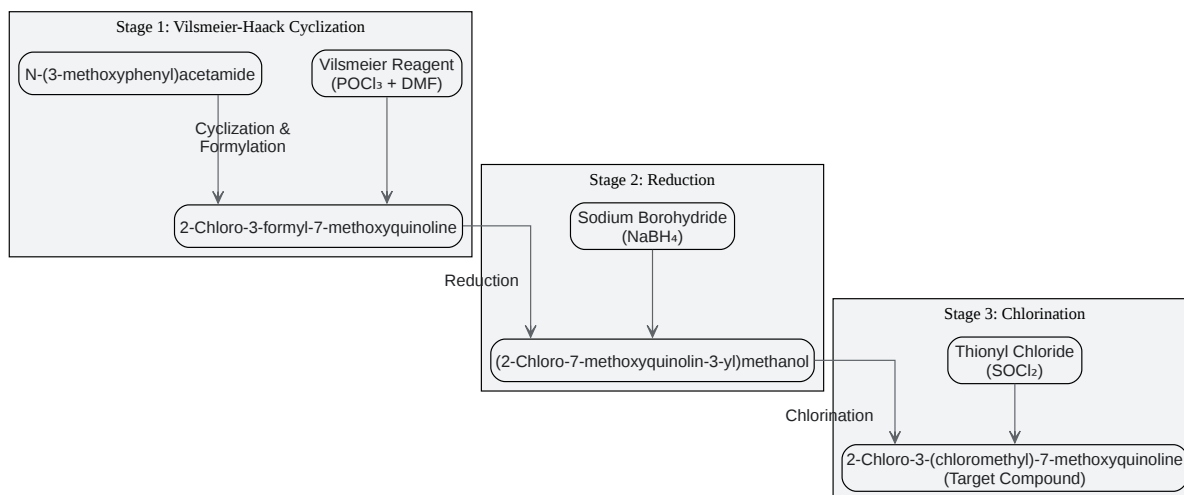
The most prevalent and efficient method for constructing the 2-chloro-3-formylquinoline scaffold, a direct precursor to our target compound, is the Vilsmeier-Haack reaction.[3][4] This reaction employs a substituted acetanilide and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to achieve a one-pot cyclization and formylation. The subsequent conversion of the formyl group to a chloromethyl group is a standard two-step functional group transformation.

The causality behind this choice of reaction is twofold:

- Accessibility of Starting Materials: Substituted acetanilides are readily prepared from commercially available anilines.
- Efficiency: The Vilsmeier-Haack reaction is a robust and high-yielding method for producing the core quinoline structure with the desired chlorination and C3-substitution pattern.[3]

## Logical Workflow for Synthesis

The synthesis can be logically broken down into three primary stages: formation of the 2-chloro-3-formylquinoline precursor, reduction to the alcohol, and final chlorination to yield the target compound.



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Caption: Synthetic workflow from acetanilide to the target compound.

## Experimental Protocol: Synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

This protocol is a representative synthesis adapted from established procedures for similar quinoline derivatives.[3][5] Researchers should optimize conditions based on their specific laboratory setup.

### Part A: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline

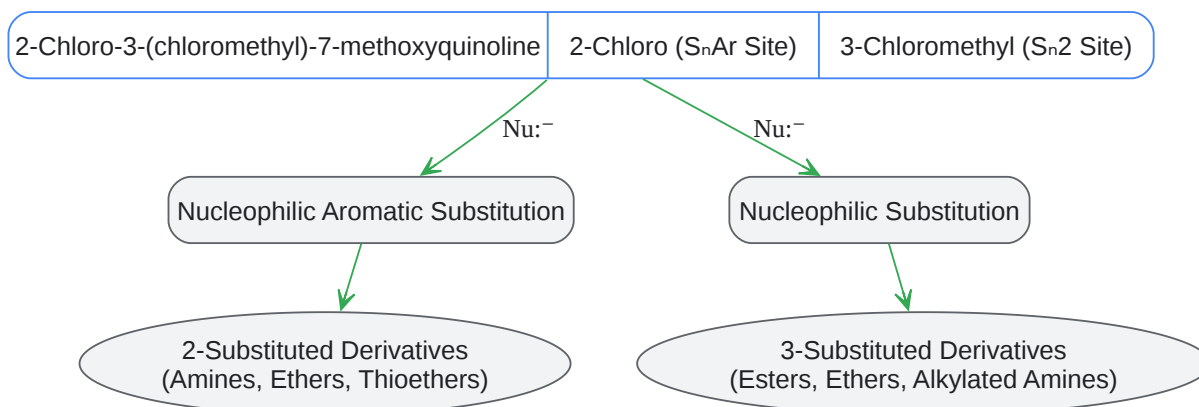
- **Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C in an ice bath.
- **Addition of POCl<sub>3</sub>:** Add phosphorus oxychloride (POCl<sub>3</sub>, 12 molar equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.[6] Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
- **Substrate Addition:** Add N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reagent, maintaining the temperature below 20 °C.
- **Reaction:** Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the mixture to room temperature and pour it carefully onto crushed ice.
- **Neutralization:** Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7. This step is crucial for precipitating the product.[7]
- **Isolation:** Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

## Part B: Synthesis of **2-Chloro-3-(chloromethyl)-7-methoxyquinoline**

- **Reduction of the Formyl Group:** Dissolve the 2-chloro-3-formyl-7-methoxyquinoline (1 molar equivalent) from Part A in methanol. Cool the solution to 0-5 °C.
- **Addition of Reducing Agent:** Add sodium borohydride ( $\text{NaBH}_4$ , 1.5 molar equivalents) portion-wise, keeping the temperature low. Stir for 2-3 hours at room temperature until the reaction is complete (monitored by TLC).
- **Work-up:** Quench the reaction by adding water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield (2-chloro-7-methoxyquinolin-3-yl)methanol.
- **Chlorination:** Dissolve the alcohol intermediate in dichloromethane (DCM). Add thionyl chloride ( $\text{SOCl}_2$ , 2 molar equivalents) dropwise at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours.
- **Isolation:** Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess  $\text{SOCl}_2$ . Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product, **2-Chloro-3-(chloromethyl)-7-methoxyquinoline**. Purify as needed by column chromatography.

## Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The 2-chloro group is part of an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ). In contrast, the 3-chloromethyl group behaves as a reactive benzylic halide, readily undergoing  $\text{S}_{\text{N}}2$  reactions. This orthogonality allows for selective and sequential functionalization.



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Caption: Dual reactivity pathways of the title compound.

## Key Transformations:

- **Scaffold Hopping and Library Generation:** By reacting the chloromethyl group with a diverse set of nucleophiles, researchers can rapidly generate large libraries of compounds.[1] This allows for extensive Structure-Activity Relationship (SAR) studies, where the quinoline core is maintained while the side chain at the 3-position is varied to optimize for potency, selectivity, and pharmacokinetic properties.
- **Synthesis of Fused Heterocyclic Systems:** The chloromethyl group is an excellent electrophile for intramolecular cyclization reactions. Reaction with a dinucleophile can be used to construct a new ring fused to the quinoline scaffold, leading to more complex polycyclic systems with novel biological profiles.[1]
- **Introduction of Key Pharmacophores:** The 2-chloro position can be substituted with groups known to be important for biological activity. For instance, replacement with specific amines or other hydrogen-bonding moieties can significantly alter the compound's interaction with target proteins.

The methoxy group at the 7-position, while less reactive, plays a crucial role by modulating the electronic properties of the ring system and providing a potential metabolic soft spot or a point

for hydrogen bond interactions in a receptor active site.[8]

## Analytical Characterization

Confirmation of the structure and purity of **2-Chloro-3-(chloromethyl)-7-methoxyquinoline** is typically achieved through a combination of standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  NMR will show characteristic aromatic proton signals, a singlet for the  $\text{CH}_2\text{Cl}$  group, and a singlet for the  $\text{OCH}_3$  group.  $^{13}\text{C}$  NMR will confirm the number of unique carbon atoms in the molecule.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms is a key diagnostic feature.
- Thin Layer Chromatography (TLC): Essential for monitoring the progress of synthesis and purification steps.[7]

## Safety and Handling

Based on data for structurally similar compounds, **2-Chloro-3-(chloromethyl)-7-methoxyquinoline** should be handled with care.[9]

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[9]
- Precautions:
  - Always handle in a well-ventilated chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**2-Chloro-3-(chloromethyl)-7-methoxyquinoline** is more than just a chemical entry in a catalog; it is a potent and versatile tool for the medicinal chemist. Its dual reactive sites, built

upon the privileged quinoline scaffold, provide a reliable and strategically sound entry point for the synthesis of novel and diverse molecular entities. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the quest for new therapeutic agents.

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